molecular formula C14H16N2O4S B3001271 N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1226444-49-0

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B3001271
CAS No.: 1226444-49-0
M. Wt: 308.35
InChI Key: NYHFEFXQCXYSQE-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a hydroxyethyl-furan moiety and a thiophen-2-ylmethyl substituent. Oxalamides are notable for their role as umami taste agonists (e.g., S336 in ) and as intermediates in antimicrobial agents ().

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-4-5-12(20-9)11(17)8-16-14(19)13(18)15-7-10-3-2-6-21-10/h2-6,11,17H,7-8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHFEFXQCXYSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a 5-methylfuran moiety and a thiophene group, which are known for their diverse biological activities. The molecular formula is C13H15N3O3SC_{13}H_{15}N_3O_3S, with a molecular weight of approximately 295.34 g/mol.

PropertyValue
Molecular FormulaC13H15N3O3S
Molecular Weight295.34 g/mol
CAS Number1257552-42-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and thiophene rings facilitates these interactions, leading to modulation of biological pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin production.
  • Receptor Modulation : The compound's structure allows it to bind to specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases.

Anticancer Potential

Studies have shown that derivatives of oxalamide compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar scaffolds have been reported to possess activity against various bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects on B16F10 melanoma cells demonstrated that the compound inhibited cell viability in a dose-dependent manner, indicating potential for cancer treatment applications.
    • IC50 values were determined for various concentrations, revealing significant inhibition at lower concentrations compared to control groups.
  • Tyrosinase Inhibition :
    • In experiments assessing tyrosinase activity, the compound showed promising results with an IC50 value suggesting strong inhibitory potency against melanin production, which could be beneficial in skin-whitening applications.
  • Antioxidant Efficacy :
    • Comparative studies indicated that the antioxidant capacity of this oxalamide was superior to several known antioxidants, highlighting its potential use in formulations aimed at reducing oxidative damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Structural Analogues in Umami Flavoring Agents

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

    • Substituents : 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups.
    • Function : Potent umami agonist with regulatory approval (FEMA 4233) for flavor enhancement in foods .
    • Key Difference : Unlike the target compound, S336 lacks a thiophene group but includes a pyridine ring, which enhances its solubility and interaction with the T1R1/T1R3 umami receptor.
  • S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

    • Substituents : 2,3-dimethoxybenzyl and pyridin-2-yl ethyl groups.
    • Function : Structurally related to S336; inhibits CYP3A4 at 10 µM .
    • Comparison : Both S336 and S5456 prioritize methoxybenzyl and pyridine groups, whereas the target compound’s hydroxy-furan and thiophene groups may confer distinct metabolic or receptor-binding profiles.

Antimicrobial Oxalamide Derivatives

  • GMC Series (): Examples include GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide). Substituents: Halogenated aryl groups and isoindoline-1,3-dione cores. Function: Antimicrobial activity via disruption of microbial membranes.

Cytochrome P450 Inhibitors ()

  • Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) :
    • Substituents : Hydroxybenzoyl and methoxyphenethyl groups.
    • Function : Inhibits stearoyl-CoA desaturase; synthesized with a 23% dimer impurity.
    • Comparison : The hydroxy group in the target compound’s ethyl chain may mimic the hydroxybenzoyl moiety in Compound 16, but the thiophene group introduces steric and electronic differences.

Pharmacokinetic and Toxicological Profiles

Metabolism and CYP Interactions

  • S336 and S5456 exhibit minimal CYP inhibition (<50% at 10 µM) , suggesting oxalamides generally have low metabolic interference. The thiophene group in the target compound may increase susceptibility to CYP2C9-mediated oxidation, a common pathway for thiophene-containing drugs .

Toxicity Data

  • S336: No observed effect level (NOEL) = 100 mg/kg/day in rats, with a safety margin >33 million for human exposure .
  • Thiophene Derivatives: Limited toxicological data exist for thiophene-containing oxalamides (e.g., Thiophene fentanyl in ), highlighting a need for targeted studies on the hydroxy-furan-thiophene variant.

Comparative Data Table

Compound Name Core Structure Key Substituents Function Notable Data
Target Compound Oxalamide 2-hydroxy-2-(5-methylfuran-2-yl)ethyl, thiophen-2-ylmethyl Undefined (potential flavor/antimicrobial) Requires further study
S336 (CAS 745047-53-4) Oxalamide 2,4-dimethoxybenzyl, pyridin-2-yl ethyl Umami agonist NOEL = 100 mg/kg/day
GMC-3 Oxalamide 4-chlorophenyl, isoindoline-1,3-dione Antimicrobial Yield = 65%, m.p. 147–148°C
Compound 16 () Oxalamide 4-hydroxybenzoyl, 4-methoxyphenethyl Cytochrome P450 inhibitor 23% dimer impurity

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